1-Propyl-1,4-diazepane
Overview
Description
1-Propyl-1,4-diazepane is a chemical compound with the empirical formula C8H18N2 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals . It is a solid form .
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives has been a subject of interest for many researchers . Chiral 1,4-diazepanes can be synthesized by asymmetric reductive amination, one of the most important reactions used to prepare chiral amines . The Mitsunobu reaction, which involves the conversion of activated primary or secondary alcohols into a variety of functional groups, is also used .Molecular Structure Analysis
The molecular weight of 1-Propyl-1,4-diazepane is 142.24 . The SMILES string for this compound is CCCN1CCCNCC1 .Chemical Reactions Analysis
1,4-Diazepines, including 1-Propyl-1,4-diazepane, are associated with a wide range of biological activities . They have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer .Physical And Chemical Properties Analysis
1-Propyl-1,4-diazepane is a solid at room temperature . It has a molecular weight of 142.24 .Scientific Research Applications
- Scientific Field: Biocatalysis
- Application Summary: 1-Propyl-1,4-diazepane has been used in the synthesis of chiral 1,4-diazepanes through an enzymatic intramolecular asymmetric reductive amination . This method is significant as chiral 1,4-diazepanes are important structural units with diverse biological properties and pharmaceutical importance .
- Methods of Application: The method involves the use of enantiocomplementary Imine Reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM, respectively . To improve the catalytic efficiency of IR1, a double mutant Y194F/D232H was identified, which exhibited a 61-fold increase in the catalytic efficiency relative to that of the wild-type enzyme .
- Results or Outcomes: The method resulted in the synthesis of a range of different substituted 1,4-diazepanes with high enantiomeric excess (from 93 to >99%) . This study offers an effective method for the construction of chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .
Future Directions
properties
IUPAC Name |
1-propyl-1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-6-10-7-3-4-9-5-8-10/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRSWAZGYHZTSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482919 | |
Record name | 1-propyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1,4-diazepane | |
CAS RN |
3619-74-7 | |
Record name | 1-propyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.